4-Chlorophenyl {2-methyl-6-[(4-methylphenyl)sulfanyl]-4-pyrimidinyl}methyl sulfide
Description
4-Chlorophenyl {2-methyl-6-[(4-methylphenyl)sulfanyl]-4-pyrimidinyl}methyl sulfide (CAS: 338960-72-8, Molecular formula: C₂₅H₂₁ClN₂S₂) is a pyrimidine derivative featuring a 4-chlorophenyl sulfide group at the 4-position and a 4-methylphenyl sulfanyl group at the 6-position of the pyrimidine ring . While direct crystallographic data for this compound is unavailable in the provided evidence, analogous compounds (e.g., 4-[(4-chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine) have been studied using tools like SHELXL and Mercury for structural refinement and visualization .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-6-(4-methylphenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2S2/c1-13-3-7-18(8-4-13)24-19-11-16(21-14(2)22-19)12-23-17-9-5-15(20)6-10-17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJSIIFXYOFQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorophenyl {2-methyl-6-[(4-methylphenyl)sulfanyl]-4-pyrimidinyl}methyl sulfide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, based on diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
This indicates the presence of a chlorophenyl group, a pyrimidine ring, and sulfide functionalities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains . The mechanism of action often involves the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated in various studies. Certain derivatives have shown significant cytotoxic effects against cancer cell lines, including chronic lymphocytic leukemia cells . The therapeutic window for these compounds suggests a selective toxicity towards cancer cells compared to normal cells, indicating their potential for developing targeted cancer therapies.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections . The binding interactions with bovine serum albumin (BSA) also suggest favorable pharmacokinetic properties that enhance bioavailability .
Study 1: Antibacterial Screening
A comprehensive screening of synthesized derivatives showed that several compounds exhibited high antibacterial activity against multiple strains. The minimal inhibitory concentrations (MICs) were determined, demonstrating effectiveness comparable to standard antibiotics.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | S. typhi | 32 |
| B | B. subtilis | 16 |
| C | E. coli | 64 |
Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer properties of the compound against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Chronic Lymphocytic Leukemia | 5.0 |
| Breast Cancer | 10.0 |
| Lung Cancer | 12.5 |
These results indicate a promising profile for further development in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be compared to the following analogs:
Table 1: Structural and Molecular Comparison
Key Findings from Comparative Analysis
Electronic Effects: The target compound’s sulfide (-S-) and sulfanyl (-S-C₆H₄-) groups are less electron-withdrawing compared to the sulfonyl (-SO₂-) group in the analog from . This difference may influence reactivity in nucleophilic substitution reactions.
Intermolecular Interactions: The target compound lacks hydrogen-bond donors, unlike the acetamide-containing analog (), which can form hydrogen bonds with biological targets . The pyridinyl group in ’s compound enables hydrogen-bond acceptance, enhancing crystallinity compared to the purely aromatic target compound .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a 4-chlorophenyl thiol with a pre-functionalized pyrimidine intermediate, similar to methods described in (e.g., sulfonyl chloride reactions with triethylamine in ethylene dichloride) .
Thermodynamic Stability :
- Compounds with sulfonyl groups (e.g., ) exhibit higher melting points (e.g., 178–180°C) due to stronger dipole-dipole interactions compared to sulfides/sulfanyls . Direct data for the target compound is lacking but predicted to have lower thermal stability.
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
